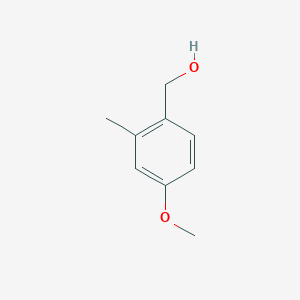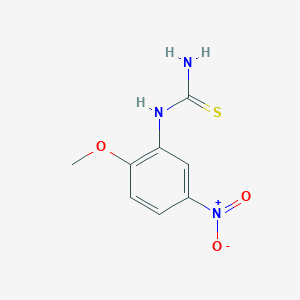
2-(3'-吡啶基)苯乙酸
描述
2-(3’-Pyridyl)phenylacetic acid is an organic compound with the molecular formula C13H11NO2 It consists of a phenylacetic acid moiety substituted with a pyridyl group at the 3’ position
科学研究应用
2-(3’-Pyridyl)phenylacetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biological Studies: It is employed in studies investigating the biological activity of pyridine-containing compounds.
Industrial Applications:
作用机制
Target of Action
It is known that phenylacetic acid derivatives can interact with various biological targets
Mode of Action
Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones
Biochemical Pathways
Phenylacetic acid is known to be involved in the catabolism of aromatic compounds
Pharmacokinetics
It is known that phenylacetic acid undergoes hydrolysis involving arylesterase in plasma and carboxylesterase in liver microsomes and cytosol
Result of Action
It is known that phenylacetic acid has various biological effects, including acting as an active auxin, a type of plant hormone, found predominantly in fruits
Action Environment
It is known that boronic acids and their esters, which are related to 2-(3’-pyridyl)phenylacetic acid, are only marginally stable in water
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3’-Pyridyl)phenylacetic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of pyridine with a halogenated phenylacetic acid under palladium catalysis.
Grignard Reaction: Another approach involves the reaction of a Grignard reagent derived from 3-bromopyridine with a suitable phenylacetic acid derivative.
Industrial Production Methods: Industrial production methods for 2-(3’-Pyridyl)phenylacetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-(3’-Pyridyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
相似化合物的比较
Phenylacetic Acid: A simple analog without the pyridyl group, used in various chemical syntheses.
2-Phenylpyridine: Lacks the acetic acid moiety, used in coordination chemistry and as a ligand.
3-Pyridylacetic Acid: Similar structure but with the pyridyl group directly attached to the acetic acid.
Uniqueness: 2-(3’-Pyridyl)phenylacetic acid is unique due to the presence of both a pyridyl and a phenylacetic acid moiety, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
2-(2-pyridin-3-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPVQDCSSJCWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375192 | |
| Record name | 2-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-63-8 | |
| Record name | Benzeneacetic acid, 2-(3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 675602-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)



![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)






![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)
